(3R,5R)-1-benzylpiperidine-3,5-diol
Description
Properties
CAS No. |
161564-10-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Table 1: Common Starting Materials and Their Roles
| Compound | Role in Synthesis | Reference |
|---|---|---|
| (2R,4R)-1,5-dichloro-4-(TIPS)pentan-2-ol | Core intermediate for cyclization | |
| 1,4-Pentadiene | Precursor for epoxide formation | |
| Benzylamine | Introduces benzyl substituent |
Stepwise Synthesis via Cyclization and Benzylation
Cyclization of Dichloro Diol Intermediate
The dichloro diol 4 is treated with benzylamine in ethanol under reflux to form the piperidine ring. This nucleophilic substitution reaction replaces chlorine atoms with nitrogen, yielding (3R,5R)-1-benzyl-5-((triisopropylsilyl)oxy)piperidin-3-ol (12 ). The reaction proceeds via an SN2 mechanism, preserving the (R,R) configuration at C3 and C5.
Reaction Conditions :
Deprotection of TIPS Group
The TIPS-protected intermediate 12 is subjected to tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the silyl group, yielding the final diol product.
Reaction Conditions :
Stereochemical Control and Resolution
The (3R,5R) configuration is critical for biological activity, necessitating enantioselective synthesis or resolution techniques. Chiral starting materials, such as (1R,4R)-4-((triisopropylsilyl)oxy)cyclopent-2-enol, ensure retention of stereochemistry during cyclization. Commercial sources highlight the use of chiral chromatography or enzymatic resolution to separate (3R,5R) and (3S,5S) enantiomers.
Table 2: Stereochemical Outcomes of Representative Methods
| Method | Stereochemical Purity | Key Factor |
|---|---|---|
| Cyclization of 4 | >99% (R,R) | Chiral starting material |
| Epoxide ring-opening | Variable | Epoxidation stereoselectivity |
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Column chromatography (silica gel, 30% ethyl acetate/hexanes) is standard for isolating intermediates and final products. Recrystallization may further enhance purity but is less commonly reported.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization of 4 | High yield, stereochemical control | Requires chlorine-containing intermediates |
| Epoxide route | Avoids chlorinated reagents | Lower stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-benzylpiperidine-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3R,5R)-1-benzylpiperidine-3,5-diol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5R)-1-benzylpiperidine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues within the Piperidine Family
(3R,5R)-1-Benzyl-1-oxy-piperidine-3,5-diol
- Structural Difference : The nitrogen atom is oxidized to an N-oxide (1-oxy group).
- Theoretical studies (e.g., NMR and computational analysis) suggest conformational changes due to the electron-withdrawing oxygen, which may affect binding to biological targets .
(3R,5R)-1-Benzyl-3,5-difluoro-piperidine 1-oxide
- Structural Difference : Fluorine atoms replace the hydroxyl groups at positions 3 and 5, combined with the N-oxide.
- Impact : Fluorination increases lipophilicity and metabolic stability. The absence of hydroxyl groups eliminates hydrogen-bonding capacity, which could reduce affinity for carbohydrate-processing enzymes compared to the parent compound .
4-Substituted Derivatives (e.g., 10a–f)
- Structural Differences: Substituents at the 4-position include benzylamine, thiophenol, and diallylamine groups (e.g., compounds 10e and 10f in ).
- Synthesis : Produced via nucleophilic cleavage of epoxy alcohols (e.g., 9a–c) with yields ranging from 58% to 65% .
- Impact: The 4-substituents modulate electronic and steric properties.
Hydroxydecanoic Acid Derivatives ()
- Structural Similarity: The (3R,5R) configuration is shared with compounds like (3R,5R)-3,5-dihydroxydecanoic acid.
- Functional Difference : Unlike the piperidine core, these compounds are fatty acid derivatives with ester linkages.
Heptane-Diol Derivative ()
- Structural Similarity : (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol shares the diol motif but lacks the piperidine ring.
Q & A
Q. What synthetic methodologies are commonly employed for the stereoselective preparation of (3R,5R)-1-benzylpiperidine-3,5-diol?
The synthesis typically involves multi-step organic reactions, including chiral induction and protecting group strategies. A reported stereoselective route uses lipophilic chain modifications and controlled reduction steps to achieve the desired (3R,5R) configuration. For example, Reddi et al. (2013) demonstrated a stereoselective total synthesis via iterative aldol reactions and asymmetric hydrogenation, ensuring retention of stereochemistry . Key steps include protecting the diol groups with benzyl ethers and employing chiral catalysts for enantiomeric purity.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Two-dimensional NMR spectroscopy (e.g., - COSY, NOESY) and X-ray crystallography are critical. For instance, Karthikeyan et al. (2009) resolved the crystal structure of a related piperidine derivative using single-crystal X-ray diffraction (R factor = 0.059), confirming spatial arrangements of substituents . Additionally, polarimetry and chiral HPLC can validate enantiomeric excess (>98%) .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (ESI-MS) are standard. Stability studies under varying pH and temperature conditions should be conducted, as decomposition products like carbon monoxide and nitrogen oxides may form during thermal stress .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data for the compound’s reactivity?
Discrepancies often arise from approximations in density functional theory (DFT) models. To resolve this, refine computational parameters (e.g., solvent effects, basis sets) and validate with experimental kinetics. For example, theoretical studies on analogous 3,5-trans disubstituted piperidines showed deviations in energy barriers for ring-opening reactions; these were resolved by incorporating explicit solvation models in simulations .
Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?
Key strategies include:
- Using low-temperature conditions (<0°C) during nucleophilic substitutions to suppress epimerization.
- Employing non-polar solvents (e.g., toluene) to stabilize transition states.
- Introducing bulky protecting groups (e.g., tert-butoxycarbonyl) to sterically hinder racemization pathways .
A case study achieved 85% yield and 99% enantiomeric excess by optimizing Pd-catalyzed cross-coupling steps .
Q. How does the stereochemistry of this compound influence its biological activity?
The (3R,5R) configuration enhances binding affinity to target proteins, as demonstrated in studies on analogous piperidine azasugars. Molecular docking revealed that the diol’s spatial orientation facilitates hydrogen bonding with active-site residues, improving inhibitory potency against glycosidases by 20-fold compared to (3S,5S) enantiomers .
Q. What are the ecological implications of incomplete degradation byproducts of this compound?
Limited data exist on ecotoxicity, but structural analogs suggest potential risks. For example, benzyl-protected piperidines may release benzaldehyde derivatives upon hydrolysis, which are toxic to aquatic organisms (LC < 1 mg/L for Daphnia magna). Researchers should conduct biodegradation assays (OECD 301F) and quantify metabolites via LC-MS .
Methodological Considerations
Q. How can researchers design experiments to compare the stability of this compound with its fluorinated analogs?
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME) to estimate logP (-1.2), solubility (-3.1 logS), and CYP450 interactions. Molecular dynamics simulations (AMBER or GROMACS) can further predict membrane permeability and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
